molecular formula C10H12ClNO B012737 Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- CAS No. 110945-00-1

Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-

Cat. No.: B012737
CAS No.: 110945-00-1
M. Wt: 197.66 g/mol
InChI Key: ONHGPIBFTKDBHT-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- is an organic compound with the molecular formula C10H12ClNO It is known for its unique chemical structure, which includes a chloro group and a dimethylamino group attached to a phenyl ring

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- . These factors can include pH, temperature, and the presence of other compounds or enzymes. Understanding these influences is crucial for optimizing the use of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- typically involves the reaction of 4-(dimethylamino)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-bromo-1-[4-(dimethylamino)phenyl]-: Similar structure but with a bromo group instead of a chloro group.

    Ethanone, 2-chloro-1-[3-(dimethylamino)phenyl]-: Similar structure but with the dimethylamino group in a different position on the phenyl ring.

    Ethanone, 2-chloro-1-[4-(methylamino)phenyl]-: Similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness

Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-1-[4-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHGPIBFTKDBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149425
Record name Ethanone, 2-chloro-1-(4-(dimethylamino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110945-00-1
Record name Ethanone, 2-chloro-1-(4-(dimethylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110945001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-chloro-1-(4-(dimethylamino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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